molecular formula C10H6BrN5OS B8461526 5-Bromo-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrazin-2-amine CAS No. 1232423-66-3

5-Bromo-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrazin-2-amine

Cat. No. B8461526
CAS RN: 1232423-66-3
M. Wt: 324.16 g/mol
InChI Key: IMENMTBSBQXILC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrazin-2-amine is a useful research compound. Its molecular formula is C10H6BrN5OS and its molecular weight is 324.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1232423-66-3

Product Name

5-Bromo-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrazin-2-amine

Molecular Formula

C10H6BrN5OS

Molecular Weight

324.16 g/mol

IUPAC Name

5-bromo-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)pyrazin-2-amine

InChI

InChI=1S/C10H6BrN5OS/c11-6-4-13-8(12)7(14-6)10-16-15-9(17-10)5-2-1-3-18-5/h1-4H,(H2,12,13)

InChI Key

IMENMTBSBQXILC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN=C(O2)C3=NC(=CN=C3N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-amino-6-bromo-pyrazine-2-carboxylic acid (3.2 g, 14.68 mmol) and thiophene-2-carbohydrazide (2.152 g, 14.68 mmol) were suspended in acetonitrile (48.00 mL) at room temperature and dibromo(triphenyl)phosphorane (24.79 g, 58.72 mmol) was added, followed byadditional acetonitrile (16.00 mL). The reaction mixture turned bright yellow in colour and was stirred at room temperature for 1 h. After this time, the reaction mixture cooled in an icebath and DIPEA (7.209 g, 9.716 mL, 55.78 mmol) was added dropwise. The reaction mixture was stirred in the ice bath for 1 h and then additional DIPEA (2.277 g, 3.069 mL, 17.62 mmol) added and the reaction mixture stirred for left for 30 mins and further DIPEA (1.897 g, 2.557 mL, 14.68 mmol) added. The reaction mixture was stirred for 1 h and then filtered. The solid was washed with ether, isolated and then triturated with acetonitrile and washed with ether to give the product as a yellow solid (2.776 g, 57% yield); 1H NMR (400.0 MHz, DMSO) 7.35 (s, 1H), 7.80 (br s, 2H), 7.98 (m, 1H), 8.04 (m, 1H) and 8.45 (s, 1H); MS (ES+) 326.04
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
2.152 g
Type
reactant
Reaction Step Two
Quantity
24.79 g
Type
reactant
Reaction Step Three
Name
Quantity
9.716 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
3.069 mL
Type
reactant
Reaction Step Six
Name
Quantity
2.557 mL
Type
reactant
Reaction Step Seven
Quantity
48 mL
Type
solvent
Reaction Step Eight
Quantity
16 mL
Type
solvent
Reaction Step Nine
Yield
57%

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